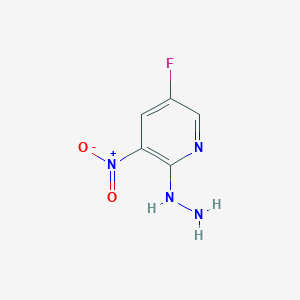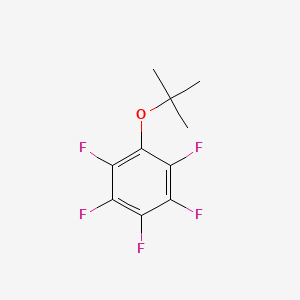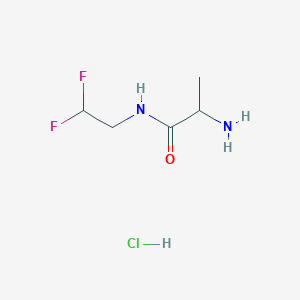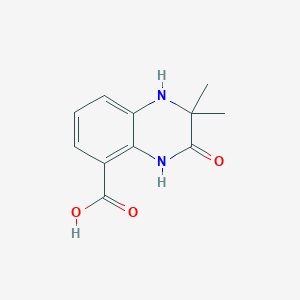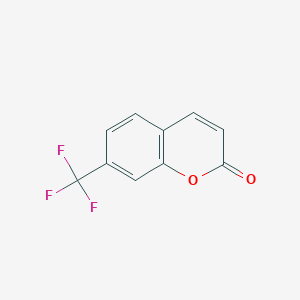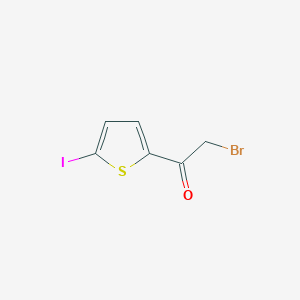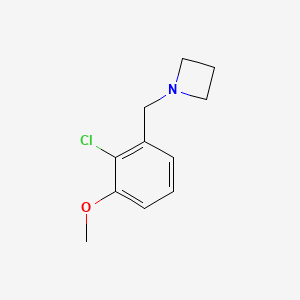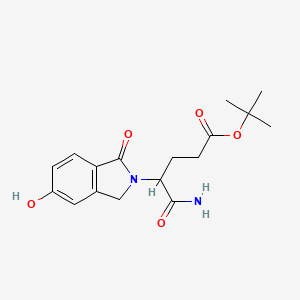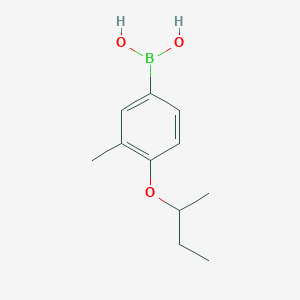![molecular formula C14H8O4 B13687000 2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)
2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-benzo[g]chromene-3-carboxylic acid is a heterocyclic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C14H8O4 and is characterized by a fused benzene and pyran ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-benzo[g]chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under basic conditions . The reaction is often carried out in the presence of catalysts such as piperidine or sodium ethoxide in ethanol .
Industrial Production Methods
the principles of green chemistry are often applied to optimize the synthesis process, reducing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-benzo[g]chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
2-Oxo-2H-benzo[g]chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for pancreatic lipase.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-benzo[g]chromene-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: Shares a similar core structure but lacks the fused benzene ring.
7-Hydroxy-2-Oxo-Chromene-3-Carboxylic Acid Ethyl Ester: Contains a hydroxyl group at the C7 position and an ethyl ester group.
Uniqueness
2-Oxo-2H-benzo[g]chromene-3-carboxylic acid is unique due to its fused benzene and pyran ring system, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other coumarins .
Properties
Molecular Formula |
C14H8O4 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-oxobenzo[g]chromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)11-6-10-5-8-3-1-2-4-9(8)7-12(10)18-14(11)17/h1-7H,(H,15,16) |
InChI Key |
MKUZSPRQSHPWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)
